molecular formula C23H17N3OS B5381061 3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole CAS No. 5926-55-6

3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole

Cat. No.: B5381061
CAS No.: 5926-55-6
M. Wt: 383.5 g/mol
InChI Key: RXGLOZHXBFAPAH-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. This compound is characterized by the presence of a furan ring, a naphthalene moiety, and a phenyl group, all connected through a triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the furan, naphthalene, and phenyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
  • 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
  • 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan

Uniqueness

Compared to these similar compounds, 3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

3-(furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS/c1-2-11-19(12-3-1)26-22(21-14-7-15-27-21)24-25-23(26)28-16-18-10-6-9-17-8-4-5-13-20(17)18/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGLOZHXBFAPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC4=CC=CC=C43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343188
Record name 3-(furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-55-6
Record name 3-(furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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